molecular formula C3H5NO2 B3053983 3-Oxopropanamide CAS No. 5735-86-4

3-Oxopropanamide

Cat. No.: B3053983
CAS No.: 5735-86-4
M. Wt: 87.08 g/mol
InChI Key: OFZFFIDUIUEPIB-UHFFFAOYSA-N
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Description

3-Oxopropanamide, also known as Propanamide, 3-oxo-, formylacetamide, or formyl-acetamide, is a chemical compound with the molecular formula C3H5NO2 . It has an average mass of 87.077 Da and a monoisotopic mass of 87.032028 Da .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, whole cells of Rhodotorula glutinis were used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine . Another study reported the synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins in the presence of Selectfluor .


Molecular Structure Analysis

The molecular structure of this compound consists of 3 hydrogen bond acceptors, 2 hydrogen bond donors, and freely rotating bonds . The index of refraction is 1.431, and the molar refractivity is 19.7±0.3 cm³ .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it was found that dietary polyphenols can react with this compound, a Maillard intermediate, giving rise to new derivatives . This reaction caused depletion of the amide source, which might further promote the flux of azomethine ylide toward this compound .


Physical and Chemical Properties Analysis

This compound has a flash point of 120.3±22.6 °C . The compound has an average mass of 87.077 Da and a monoisotopic mass of 87.032028 Da .

Scientific Research Applications

Crystal Structure Analysis

  • 3-Diazo-N-[(2S)-1-hydroxypropan-2-yl]-2-oxopropanamide exhibits a nearly planar structure in its molecule. It forms infinite double chains through intermolecular hydrogen bonds, further stabilized by weak C—H⋯O contacts and π–π stacking interactions, leading to an interwoven three-dimensional network (Chen, Hu, Li, & Xu, 2011).

Synthesis Methodology

  • A study on 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives details a synthesis method for such compounds, demonstrating the reactivity of 3-oxopropanamide derivatives in the presence of aryl isocyanates (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).

Radioreceptor Assays

  • Oxitropium bromide (OXBR) , a new anticholinergic drug, was studied using a radioreceptor assay to determine its presence in plasma and urine. The study highlights the use of this compound derivatives in developing sensitive assays for drug determination in biological fluids (Ensing, Zeeuw, in't Hout, & Cornelissen, 2004).

Comparative Studies in Pharmacology

  • Oxitropium bromide , compared to ipratropium bromide in asthma treatment, underscores the application of this compound derivatives in comparative pharmacological studies. It shows how such compounds can be effective in different medical treatments (Peel, Anderson, Cheong, & Broderick, 1984).

Pharmacokinetic Models

  • The use of oximes in treating organophosphate poisoning involves compounds related to this compound. This showcases the role of these compounds in developing pharmacokinetic models for evaluating the efficacy of treatments in toxicology (Worek, Thiermann, & Wille, 2016).

Synthetic Applications in Organic Chemistry

  • Research on 3-(cyanoacetyl)indoles highlights the versatility of this compound compounds in organic synthesis, demonstrating their utility as starting materials for various chemical compounds (Slaett, Janosik, Wahlström, & Bergman, 2005).

Bronchodilator Effects in Clinical Research

  • Studies on oxitropium bromide 's bronchodilator effects in subjects with respiratory issues illustrate the application of this compound derivatives in clinical research, helping to understand drug efficacy and respiratory physiology (Fujimura, Kamio, Matsuda, & Hashimoto, 1993).

Properties

IUPAC Name

3-oxopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c4-3(6)1-2-5/h2H,1H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZFFIDUIUEPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298475
Record name 3-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-86-4
Record name Malonamaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonaldehydamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALONAMALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7E2C7D3EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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